molecular formula C31H50O4 B075770 Cholesterol hemisuccinate CAS No. 1510-21-0

Cholesterol hemisuccinate

Cat. No. B075770
CAS RN: 1510-21-0
M. Wt: 486.7 g/mol
InChI Key: WLNARFZDISHUGS-MIXBDBMTSA-N
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Description

Cholesteryl hemisuccinate, also known as CHEMS, is a dicarboxylic acid monoester resulting from the formal condensation of the hydroxy group of cholesterol with one of the carboxy groups of succinic acid . It is often used as a detergent to replace cholesterol in protein crystallography, biochemical studies of proteins, and pharmacology .


Synthesis Analysis

Cholesteryl hemisuccinate is often used to mimic cholesterol in saturated phospholipid bilayers . The protonated form of cholesteryl hemisuccinate mimics many of the membrane properties of cholesterol quite well . The synthesis of cholesteryl hemisuccinate involves varying concentrations of cholesterol and cholesteryl hemisuccinate in neat solvent water .


Molecular Structure Analysis

Cholesteryl hemisuccinate consists of succinic acid esterified to the beta-hydroxyl group of cholesterol . It self-assembles into bilayers in alkaline and neutral aqueous media . The protonated form of cholesteryl hemisuccinate mimics many of the membrane properties of cholesterol .


Chemical Reactions Analysis

Cholesteryl hemisuccinate behaves in saturated lipid bilayers in a way that mimics many of the membrane properties of cholesterol . The protonated form of cholesteryl hemisuccinate is particularly effective at this .


Physical And Chemical Properties Analysis

Cholesteryl hemisuccinate is an acidic cholesterol ester . It exhibits pH-sensitive polymorphism and self-assembles into bilayers in alkaline and neutral aqueous media . It has been observed to form aggregates in varying concentrations in neat solvent water .

Scientific Research Applications

Molecular Modeling

Cholesteryl hemisuccinate is often used to replace cholesterol in saturated phospholipid bilayers for molecular modeling studies . It is used to mimic the properties of cholesterol in these models. The protonated form of cholesteryl hemisuccinate has been shown to mimic many of the membrane properties of cholesterol quite well .

Protein Crystallography

Cholesteryl hemisuccinate is a detergent that is often used to replace cholesterol in the crystallization of membrane proteins . It helps in maintaining the stability and integrity of the proteins during the crystallization process .

Biochemical Studies of Proteins

In biochemical studies of proteins, cholesteryl hemisuccinate is used as a substitute for cholesterol . It helps in understanding the functions and dynamics of cholesterol and its trafficking inside cells .

Pharmacology

In the field of pharmacology, cholesteryl hemisuccinate is used in the study of drug interactions with proteins . It helps in understanding how drugs interact with cholesterol-binding proteins .

Membrane Protein Research

Cholesteryl hemisuccinate has been used in a novel high-throughput screen for identifying lipids that stabilize membrane proteins in detergent-based solutions . It has been shown to stabilize certain proteins, validating the approach and providing a starting point for further investigation .

Lipid Bilayer Studies

Cholesteryl hemisuccinate is used in studies of lipid bilayers . It helps in understanding the role of cholesterol in stabilizing the structure of phospholipid bilayers .

Safety And Hazards

According to the safety data sheet from MilliporeSigma, Cholesteryl hemisuccinate is not classified as a hazardous substance or mixture .

Future Directions

Cholesteryl hemisuccinate is often used to replace cholesterol in the crystallization of membrane proteins . It is suggested that the protonated form of cholesteryl hemisuccinate is a quite faithful mimic of cholesterol for membrane protein crystallization . This opens up potential future directions in the field of protein crystallography and related biochemical studies.

properties

IUPAC Name

4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50O4/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33)/t21-,23+,24+,25-,26+,27+,30+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNARFZDISHUGS-MIXBDBMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10934145
Record name 4-[(Cholest-5-en-3-yl)oxy]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesterol hemisuccinate

CAS RN

1510-21-0
Record name Cholesteryl hemisuccinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1510-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesteryl succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001510210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(Cholest-5-en-3-yl)oxy]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholest-5-en-3β-yl hydrogen succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.680
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHOLESTERYL SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3J4KS4201
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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